Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Description
ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that features a trifluoromethyl group, a fluorinated phenyl ring, and a thiazole ring
Properties
Molecular Formula |
C14H11F4NO2S |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H11F4NO2S/c1-3-21-13(20)11-7(2)19-12(22-11)8-5-4-6-9(15)10(8)14(16,17)18/h4-6H,3H2,1-2H3 |
InChI Key |
NVHSZEFIHQPSQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C(=CC=C2)F)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses organoboron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The trifluoromethyl group and other substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Trifluoromethylpyridine: This compound also contains a trifluoromethyl group and is used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethyl ethers: These compounds are known for their stability and are used in the development of anesthetics and other pharmaceuticals.
Uniqueness: ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE is unique due to the combination of its trifluoromethyl group, fluorinated phenyl ring, and thiazole ring. This unique structure imparts specific chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
